

Clometacin: A Retrospective Technical Analysis of a Withdrawn NSAID

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Compound of Interest		
Compound Name:	Clometacin	
Cat. No.:	B1669217	Get Quote

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Abstract

Clometacin, a non-steroidal anti-inflammatory drug (NSAID) of the indoleacetic acid class, was developed and marketed for the treatment of inflammatory conditions such as arthritis. Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. Despite its intended therapeutic benefits as an analgesic and anti-inflammatory agent, the clinical use of Clometacin was short-lived due to a significant association with severe hepatotoxicity, including numerous cases of drug-induced hepatitis, some of which were fatal. This led to its withdrawal from the market. This technical guide provides a comprehensive overview of the discovery, development, and eventual withdrawal of Clometacin, with a focus on its chemical properties, mechanism of action, metabolism, and the critical issue of its liver toxicity. Due to the age of the compound and its withdrawal from the market, detailed preclinical and clinical trial data are scarce in publicly accessible literature. This document synthesizes the available information to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Clometacin, with the chemical name 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). It was developed by the



French pharmaceutical company Laboratoires Fournier and marketed under the brand name Dupéran. As an NSAID, its primary therapeutic action was intended for the relief of pain and inflammation associated with rheumatic diseases. However, its clinical use was ultimately curtailed by a high incidence of severe liver damage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Clometacin** is presented in Table 1.

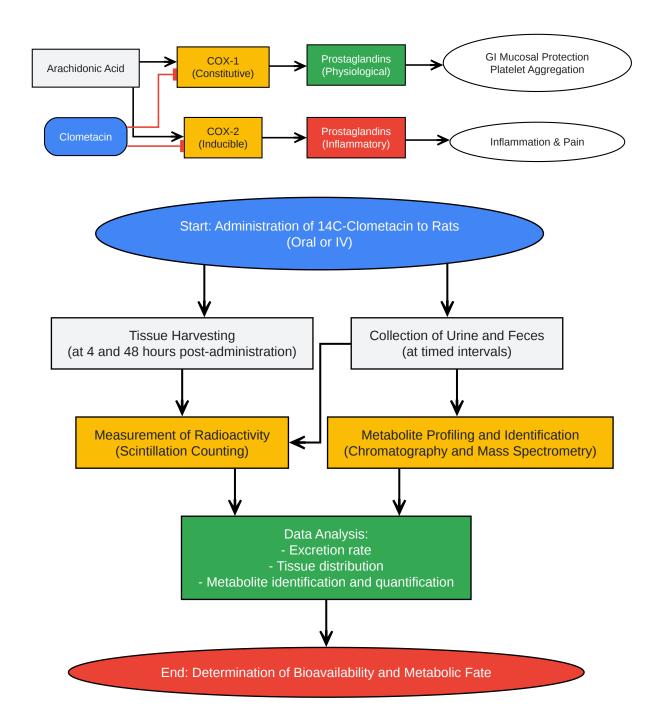
Property	Value	Source
Chemical Formula	C19H16CINO4	PubChem
Molecular Weight	357.79 g/mol	PubChem
IUPAC Name	2-[3-(4-chlorobenzoyl)-6- methoxy-2-methylindol-1- yl]acetic acid	PubChem
CAS Number	25803-14-9	PubChem
Synonyms	Clométacine, Duperan, Mindolic Acid	Drug Central

Mechanism of Action

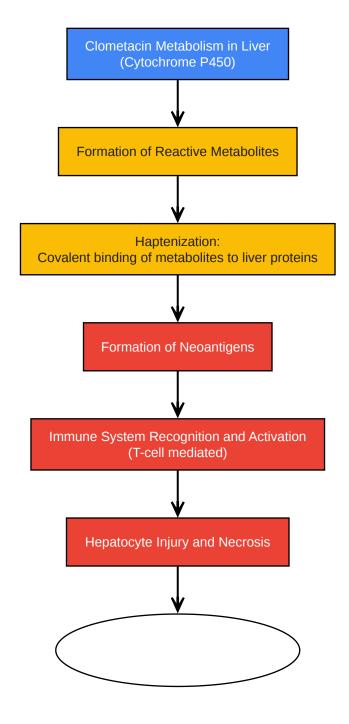
Clometacin functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting both COX isoforms, **Clometacin** reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.

The mechanism of action of **Clometacin** is depicted in the following signaling pathway diagram:









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Phone: (601) 213-4426

Email: info@benchchem.com